molecular formula C14H21NO2 B1486526 (1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine CAS No. 1155988-21-8

(1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine

Cat. No.: B1486526
CAS No.: 1155988-21-8
M. Wt: 235.32 g/mol
InChI Key: CJESOMPJGXVZRZ-UHFFFAOYSA-N
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Description

(1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine is a chemical compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol. This compound features a cyclopropyl group attached to an ethyl chain, which is further connected to a dimethoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine typically involves the following steps:

  • Cyclopropyl Ethylamine Synthesis: The cyclopropyl group is first synthesized through a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagent.

  • Dimethoxyphenylmethyl Group Addition: The dimethoxyphenylmethyl group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the dimethoxyphenylmethyl moiety.

  • Final Coupling: The cyclopropyl ethylamine and dimethoxyphenylmethyl groups are coupled using a suitable catalyst, such as palladium or nickel, under specific reaction conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis, often involving continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: (1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as halides or alkyl groups can be introduced using suitable catalysts and solvents.

Major Products Formed:

  • Oxidation Products: Alcohols, ketones, carboxylic acids.

  • Reduction Products: Amine derivatives.

  • Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine has shown potential in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting specific diseases.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine can be compared to other similar compounds, such as:

  • N-(2,4-Dimethoxyphenyl)methylamine: This compound lacks the cyclopropyl group, resulting in different chemical and biological properties.

  • 1-Cyclopropylethylamine: This compound lacks the dimethoxyphenylmethyl group, leading to distinct reactivity and applications.

The uniqueness of this compound lies in its combination of the cyclopropyl and dimethoxyphenylmethyl groups, which confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

1-cyclopropyl-N-[(2,4-dimethoxyphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-10(11-4-5-11)15-9-12-6-7-13(16-2)8-14(12)17-3/h6-8,10-11,15H,4-5,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJESOMPJGXVZRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NCC2=C(C=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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